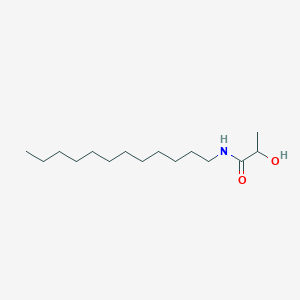

n-Dodecyl-2-hydroxypropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5422-41-3 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

N-dodecyl-2-hydroxypropanamide |

InChI |

InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-16-15(18)14(2)17/h14,17H,3-13H2,1-2H3,(H,16,18) |

InChI Key |

RXDLDIAVKHIASM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C)O |

Origin of Product |

United States |

Overview of Amide and Hydroxy Amide Chemistry

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. wikipedia.org This functional group, also known as a peptide bond in the context of proteins, is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amine. wikipedia.org Amide bonds are notably stable, being approximately 100 times more resistant to hydrolysis than esters, a characteristic crucial for maintaining protein structure in aqueous biological environments. wikipedia.org The presence of the carbonyl group and N-H dipoles in primary and secondary amides allows them to act as both hydrogen bond acceptors and donors, facilitating interactions with protic solvents like water. wikipedia.org Amides can be hydrolyzed back to a carboxylic acid and an amine under strong acidic or basic conditions. libretexts.org

Hydroxy-amides are a subclass of amides that contain a hydroxyl (-OH) group in their structure. The presence of this additional functional group can significantly influence the molecule's physical and chemical properties. For instance, the hydroxyl group can participate in additional hydrogen bonding, which can affect solubility and viscosity. nih.gov The nomenclature for such compounds often uses the prefix "hydroxy" to denote the position of the -OH group. libretexts.org For example, n-Dodecyl-2-hydroxypropanamide indicates a propanamide structure with a hydroxyl group on the second carbon. libretexts.org

Significance of Dodecyl Chain in Amphiphilic Architectures

An amphiphile is a chemical compound that possesses both water-loving (hydrophilic) and fat-loving (lipophilic or hydrophobic) properties. wikipedia.org This dual nature is conferred by the presence of a polar "headgroup" and a nonpolar "tail". wikipedia.org In n-Dodecyl-2-hydroxypropanamide, the dodecyl group, a 12-carbon alkyl chain (CH3(CH2)11-), constitutes the nonpolar, hydrophobic tail. wikipedia.orgatamanchemicals.com

The long hydrocarbon dodecyl chain is a common feature in many surfactant and detergent molecules, such as sodium dodecyl sulfate (B86663) (SDS). wikipedia.orgatamanchemicals.com This lipophilic tail is responsible for the molecule's ability to interact with nonpolar substances like oils and fats. wikipedia.org When placed in an aqueous environment, amphiphilic molecules self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. This can lead to the formation of various structures, including micelles, where the tails are sequestered in the core and the hydrophilic heads form the outer surface that interacts with water. acs.org The ability of the dodecyl chain to participate in these hydrophobic interactions is fundamental to the surfactant properties of the molecule, enabling it to act as a detergent, emulsifier, or foaming agent. wikipedia.orgatamanchemicals.com

Rationale for Comprehensive Scientific Investigation of the Chemical Compound

Amidation Reaction Pathways for this compound

Direct amidation of a carboxylic acid with an amine is a challenging reaction that typically requires high temperatures and results in an equilibrium mixture, necessitating water removal to drive the reaction forward. ucl.ac.uk Conventional synthesis of amides like this compound often relies on activating the carboxylic acid group of lactic acid. scispace.com A common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. scispace.com This activated intermediate then readily reacts with dodecylamine (B51217) to form the desired amide.

Another pathway involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. Common coupling agents used in amide synthesis include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk For instance, the amidation of alginate with dodecylamine has been successfully carried out using EDC-HCl as an activator. acs.org Similarly, a condensing reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, has been used for the amidation of a glucosylglyceric acid with N-dodecylamine. researchgate.net

The mechanism of amide bond formation, especially using coupling agents, is a well-studied area. In pathways involving acyl chlorides, the process is a straightforward nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

When using coupling reagents like carbodiimides (e.g., EDC), the carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (dodecylamine). The attack results in the formation of the amide and a urea (B33335) byproduct. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used to prevent side reactions and racemization by first reacting with the O-acylisourea to form a more stable active ester, which then reacts with the amine.

In thermal direct amidation, the mechanism involves the protonation of the amine by the carboxylic acid to form a carboxylate-ammonium salt. At high temperatures, this salt can dehydrate to form the amide bond. However, this method is generally less efficient and requires harsh conditions. ucl.ac.uk

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, catalyst, and stoichiometry of reactants. researchgate.net

For reactions involving coupling agents, the choice of solvent is important. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used. nih.gov Temperature is typically kept low (e.g., 0 °C to room temperature) to minimize side reactions. nih.gov The molar ratio of the coupling agent and any additives to the carboxylic acid is also a critical factor.

In a study on the aminolysis of poly(lactic acid) to form N-substituted lactamides, reaction conditions were optimized by evaluating the amount and nature of the nucleophile, as well as temperature and reaction time, to minimize environmental impact. nih.gov For example, increasing the amount of a strong organic base catalyst like DBU from a catalytic amount to 0.8-1.0 equivalent drastically shortened reaction times from 6 hours to just 10 minutes, with nearly quantitative yields. researchgate.net

The following table summarizes findings on the optimization of related amidation reactions.

| Catalyst/Reagent | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| EDC-HCl | Alginate, Dodecylamine | Water | 35 | 24 h | Not specified | acs.org |

| HATU, DIPEA | Carboxylic Acid, Amine | DMF | 0-23 | 12 h | 79 | nih.gov |

| DBU (0.2 eq.) | Thiol, Thioalkyne | DMSO | 25 | 6 h | 76 | researchgate.net |

| DBU (0.8 eq.) | Thiol, Thioalkyne | DMSO | 25 | 10 min | 98 | researchgate.net |

| None (Aminolysis) | Poly(lactic acid), DMEDA | None | 70 | 180 min | 88 | nih.gov |

Alternative Synthetic Routes to this compound

Concerns over the waste generated by stoichiometric coupling agents have driven the development of alternative, more sustainable synthetic routes. researchgate.netsioc-journal.cn

Catalytic direct amidation, which avoids the use of stoichiometric activating agents, represents an ideal green approach. ucl.ac.uk Boronic acids have emerged as particularly attractive catalysts because they are generally inexpensive, stable in air, and have low toxicity. researchgate.net These reactions typically proceed by activating the carboxylic acid, often under azeotropic dehydration conditions to remove water and drive the reaction to completion. ucl.ac.uk Other metal-based catalysts, such as those derived from zirconium and copper, have also shown promise in mediating amide bond formation. researchgate.net Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines offers another pathway to amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com

The aminolysis of poly(lactic acid) (PLA), a polymer of lactic acid, presents another catalytic route. While some processes occur without a catalyst at elevated temperatures, others employ catalysts like guanidine-based iron(II) complexes to achieve quantitative yields at milder temperatures (e.g., 60 °C). nih.gov

Green chemistry principles encourage the development of environmentally benign synthetic methods. sioc-journal.cn This includes using non-toxic catalysts, renewable starting materials, and solvent-free conditions. scispace.com

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. d-nb.info Enzymes like lipases and aminoacylases can catalyze the formation of N-acyl amino acids. d-nb.infonih.gov For example, acylase I from pig kidney has been used to effectively catalyze the synthesis of N-lauroyl-l-amino acids from the corresponding fatty acid and amino acids in a glycerol-water system. researchgate.netscispace.com While this specific enzyme showed low efficacy for some amino acids, it achieved an 82% conversion for N-lauroyl-l-arginine under optimized conditions. researchgate.net The use of enzymes often circumvents the need for harsh reagents and organic solvents, although sometimes organic solvents are used to minimize competing hydrolysis reactions. sioc-journal.cn

Solvent-Free Synthesis: Another green approach is to perform reactions under solvent-free conditions. One reported method describes the synthesis of various amides from a carboxylic acid and urea using boric acid as a catalyst. scispace.com The process involves simple trituration (grinding) of the reactants followed by direct heating, offering a rapid and efficient synthesis that adheres to green chemistry principles. scispace.com

The following table highlights different green catalytic approaches for amide synthesis.

| Method | Catalyst / Enzyme | Substrates | Key Feature | Reference |

| Catalytic Amidation | Boronic Acids | Carboxylic Acids, Amines | Low toxicity, air-stable catalyst | researchgate.net |

| Dehydrogenative Coupling | Ruthenium Complex | Alcohols, Amines | H₂ is the only byproduct | sigmaaldrich.com |

| Enzymatic Synthesis | Acylase I (pig kidney) | Lauric Acid, L-Arginine | High conversion (82%) in glycerol-water | researchgate.netscispace.com |

| Solvent-Free | Boric Acid | Carboxylic Acid, Urea | Rapid, efficient, no solvent | scispace.com |

Purification and Isolation Techniques in Laboratory Synthesis

After synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

A common initial workup step involves quenching the reaction and performing a liquid-liquid extraction. For example, after an amidation reaction, the mixture might be diluted with an organic solvent like ethyl acetate (B1210297) and washed with aqueous solutions (e.g., saturated sodium carbonate, brine) to remove water-soluble impurities. nih.gov The organic layer is then dried over an agent like sodium sulfate (B86663) and the solvent is removed under reduced pressure. nih.gov

For long-chain fatty amides, purification often involves removing unreacted fatty acids. One patented process describes neutralizing the crude amide mixture with an aqueous alkaline solution (e.g., sodium hydroxide) at 80-100°C. This converts the free fatty acid into its salt, which is non-volatile. The purified fatty acid amide can then be separated by distillation, such as thin-film or flash evaporation. google.comgoogle.com

Chromatography is a standard technique for achieving high purity. Column chromatography using silica (B1680970) gel is frequently employed. nih.govlookchem.com The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, such as a mixture of ethyl acetate and n-hexane, to separate the desired compound from impurities. lookchem.com Preparative thin-layer chromatography (TLC) is another option for purification on a smaller scale. usf.edu

Recrystallization is also a powerful purification method for solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and can be determined empirically.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the connectivity of the atoms.

The ¹H NMR spectrum of this compound would be expected to show distinct peaks corresponding to the different types of protons present in the molecule. For instance, the protons of the long dodecyl chain would appear in the aliphatic region of the spectrum, while the protons on the propanamide portion of the molecule would have unique chemical shifts. The hydrogen atoms on the terminal methyl group of the dodecyl chain would typically produce a triplet signal. The numerous methylene (B1212753) groups of the dodecyl chain would result in a complex multiplet. The protons of the CH₂ group adjacent to the amide nitrogen would also give a distinct signal, likely a triplet. The methine proton (CH) and the methyl protons of the 2-hydroxypropanamide moiety would also be identifiable. docbrown.infochemrxiv.orglibretexts.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would have a characteristic chemical shift in the downfield region of the spectrum. The carbons of the dodecyl chain would appear in the upfield aliphatic region. lookchem.comnih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide NH | ~6.5-8.5 | N/A |

| Hydroxyl OH | Variable | N/A |

| Methine CH | ~4.0 | ~68 |

| Methylene (adjacent to N) | ~3.2 | ~40 |

| Dodecyl Chain CH₂ | ~1.2-1.6 | ~22-32 |

| Dodecyl Chain CH₃ | ~0.9 | ~14 |

| Propanamide CH₃ | ~1.2 | ~22 |

| Carbonyl C=O | N/A | ~175 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide and hydroxyl functional groups.

A broad absorption band is typically observed in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the amide group and the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the amide group gives rise to a strong absorption band around 1640 cm⁻¹. The N-H bending vibration can be seen around 1550 cm⁻¹. The C-H stretching vibrations of the aliphatic dodecyl chain are observed in the 2850-2960 cm⁻¹ region. nist.govthieme-connect.de

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Alkane) | Stretching | 2850-2960 |

| C=O (Amide) | Stretching | ~1640 |

| N-H (Amide) | Bending | ~1550 |

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to study its fragmentation pattern, which can provide valuable structural information. acdlabs.com For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of the molecular ion is predictable and provides further evidence for the structure. chemguide.co.uk Cleavage of the bond between the carbonyl group and the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amides. libretexts.orgmiamioh.edu Another likely fragmentation would involve the loss of the dodecyl chain. The fragmentation pattern will show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chain. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure |

| [M-C₁₂H₂₅]⁺ | Ion resulting from the loss of the dodecyl radical |

| [C₁₂H₂₅NH₂]⁺ | Dodecylamine fragment ion |

| [CH₃CH(OH)CO]⁺ | Lactoyl fragment ion |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

While specific crystallographic data for this compound is not widely published, related structures show that the amide group is typically planar, and the alkyl chain often adopts an extended, all-trans conformation to maximize van der Waals interactions in the crystal lattice. Hydrogen bonding between the amide and hydroxyl groups of adjacent molecules would also be expected to play a significant role in the crystal packing.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples and is particularly useful for studying polymorphism—the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.comresearchgate.netspringernature.com Each polymorphic form has a unique crystal lattice and will produce a distinct PXRD pattern, which serves as a "fingerprint" for that specific form. researchgate.netresearchgate.net

By analyzing the PXRD pattern of a sample of this compound, one can identify the crystalline phase present and determine its purity. icn2.cat Changes in the PXRD pattern upon heating or treatment with different solvents can indicate the presence of different polymorphs or the occurrence of phase transitions. This information is crucial for understanding the solid-state properties of the material.

Chromatographic Methods for Purity Assessment and Separation

While general chromatographic principles are well-established, specific methods developed and validated for the purity assessment and separation of this compound have not been detailed in accessible research.

High-Performance Liquid Chromatography (HPLC) Method Development

A search for validated High-Performance Liquid Chromatography (HPLC) methods tailored to this compound did not yield specific protocols. Information regarding optimal stationary phases, mobile phase compositions, and detection parameters for the analysis of this compound is not currently available in scientific publications.

Gas Chromatography (GC) Applications in Analysis

Similarly, there is a lack of published research on the application of Gas Chromatography (GC) for the analysis of this compound. Details on derivatization techniques, which may be necessary for such a compound to be amenable to GC analysis, or specific column and detector choices, are not documented.

Chiroptical Spectroscopy for Stereochemical Investigations

Due to the presence of a chiral center at the second carbon of the propanamide moiety, this compound can exist as stereoisomers. However, no studies employing chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) to investigate the stereochemistry of this specific compound have been found in the available scientific literature. Such studies would be crucial for determining the absolute configuration and understanding the chiroptical properties of its enantiomers.

Computational Chemistry and Theoretical Modeling of N Dodecyl 2 Hydroxypropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. openaccessjournals.com These methods, such as Density Functional Theory (DFT), are used to predict a molecule's geometry, electronic structure, and reactivity. plos.orgjournaljpri.com

Electronic Structure and Reactivity Predictions

A thorough investigation into the electronic structure of n-Dodecyl-2-hydroxypropanamide would involve calculating key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Additionally, the generation of an electrostatic potential map would be crucial. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for predicting how the molecule might interact with other chemical species. Without dedicated studies, specific values for HOMO-LUMO gaps and detailed electrostatic potential maps for this compound are not available.

Conformational Energy Landscape Analysis

Due to its long dodecyl chain and several rotatable bonds, this compound can exist in numerous conformations. echemi.comchemsrc.com A conformational energy landscape analysis would identify the most stable three-dimensional arrangements of the molecule (i.e., the global and local energy minima). nih.gov This is typically achieved by systematically rotating the bonds and calculating the potential energy of each resulting conformer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, tracking their motions and interactions over time. mdpi.comnih.gov This technique is particularly useful for understanding how molecules behave in a condensed phase, such as in a solvent or as part of a larger assembly.

Dynamic Behavior in Various Solvents

To understand how this compound behaves in different environments, MD simulations would be performed with the molecule solvated in various explicit solvents (e.g., water, ethanol, or a non-polar solvent like hexane). These simulations would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation and dynamics are influenced by the solvent. Key outputs would include radial distribution functions to show the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Intermolecular Interaction Profiling

MD simulations are also instrumental in characterizing the non-covalent interactions between molecules. For this compound, this would involve analyzing the hydrogen bonds formed by its amide and hydroxyl groups, as well as the van der Waals interactions involving its long alkyl chain. Quantifying these interactions is key to understanding the compound's physical properties, such as its solubility and boiling point.

Simulation of Aggregation and Self-Assembly Processes

Given its amphiphilic nature, with a polar head group (hydroxypropanamide) and a long non-polar tail (dodecyl chain), this compound is expected to exhibit self-assembly in aqueous solutions, potentially forming micelles or other aggregates. epa.govnih.gov MD simulations can model this process by placing multiple molecules in a simulation box with water and observing their spontaneous organization over time.

Such simulations would provide a molecular-level view of the aggregation process, revealing the critical micelle concentration, the structure and size of the aggregates, and the orientation of the molecules within them. This information is fundamental to understanding its behavior in formulations and its potential applications as a surfactant. Unfortunately, no simulation studies on the self-assembly of this compound have been reported.

Supramolecular Chemistry and Self Assembly Behavior

Formation of Self-Assembled Structures

The amphiphilic nature of n-Dodecyl-2-hydroxypropanamide drives its spontaneous organization into a variety of structures in solution, ranging from simple micelles to more complex vesicles and gels. The specific architecture of the assembled state is highly dependent on factors such as concentration, temperature, and solvent properties.

In aqueous solutions, surfactant molecules like this compound can spontaneously form spherical aggregates known as micelles above a certain concentration, termed the critical micelle concentration (CMC). wikipedia.org This process is driven by the need to minimize the unfavorable contact between the hydrophobic alkyl chains and water molecules. researchgate.net The hydrophobic dodecyl tails form the core of the micelle, while the hydrophilic 2-hydroxypropanamide headgroups are exposed to the aqueous environment. researchgate.net

Studies on surfactants containing amide bonds indicate that the presence of the amide group can significantly influence aggregation behavior. nih.gov For n-Dodecyl-propanamide, a closely related compound, a critical micelle concentration (CMC) of 0.8 mM has been reported, which is notably lower than that of the widely studied anionic surfactant, sodium dodecyl sulfate (B86663) (SDS) (8.2 mM), suggesting a higher surface activity. vulcanchem.com The CMC is a critical parameter that quantifies the efficiency of a surfactant, with a lower CMC indicating that less surfactant is needed to initiate micelle formation and saturate interfaces. kruss-scientific.com The aggregation number, or the average number of monomers in a single micelle, is another key characteristic, which for SDS is typically between 60 and 120 monomers. researchgate.net For amide-containing surfactants, the initial aggregates formed at the CMC are generally spherical, with potential for minor growth or agglomeration at higher concentrations. nih.gov

| Surfactant | CMC (mol/L) | Category |

|---|---|---|

| n-Dodecyl-propanamide | 0.0008 vulcanchem.com | Non-ionic (Amide-containing) |

| Sodium Dodecyl Sulfate (SDS) | 0.0083 wikipedia.org | Anionic |

| Dodecyltrimethylammonium bromide (DTAB) | 0.016 wikipedia.org | Cationic |

| Pentaethylene glycol monododecyl ether (C12E5) | 0.000065 wikipedia.org | Non-ionic (Ethoxylate) |

Beyond simple micellar structures, amphiphiles with molecular structures like this compound can form more complex bilayer assemblies, including vesicles and lamellar phases, particularly at higher concentrations. pku.edu.cn Vesicles are spherical structures enclosing a solvent core, formed by a lipid bilayer, while lamellar phases consist of extended, parallel bilayers separated by solvent layers. nbi.dknbi.dk

While specific studies on vesicle formation by this compound are not extensively documented, the behavior of analogous surfactants provides insight. For instance, sodium dodecyl sulfate (SDS) can form lamellar structures and vesicles under specific conditions, such as upon dilution from a more concentrated phase. pku.edu.cn Similarly, non-ionic surfactants like C12E4 (a dodecyl chain-containing ethoxylate) exhibit a broad lamellar phase that can transform into multilamellar vesicles (MLVs), or onion-like structures, under the influence of shear. nbi.dk The formation and stability of these bilayer structures are governed by a delicate balance of intermolecular forces, including the packing of the alkyl chains and interactions between the headgroups. The pseudo double-chained nature of some ion-pair amphiphiles, which also self-assemble into vesicles and lamellar structures, highlights the versatility of surfactant architecture in forming these biomimetic structures. mdpi.com

The ability of this compound to form extensive hydrogen-bonding networks raises the possibility of it acting as a gelling agent for both water (hydrogels) and organic solvents (organogels). Gels are three-dimensional networks that immobilize a large volume of solvent.

Organogel formation often relies on the self-assembly of gelator molecules into fibrous networks through specific non-covalent interactions. beilstein-journals.org In some systems, charge-transfer interactions have been identified as a major driving force for the formation of charge-transfer (CT) gels. beilstein-journals.org For a molecule like this compound, the combination of hydrogen bonding and van der Waals forces between the long alkyl chains could lead to the formation of self-assembled fibrillar networks capable of entrapping organic solvents.

Hydrogel formation would be contingent on the ability of the molecule to create a stable, hydrophilic network that can absorb large amounts of water. sigmaaldrich.com The presence of both hydroxyl and amide groups, which are excellent hydrogen bond donors and acceptors, could facilitate the necessary cross-linking to form such a network. nih.gov Reversibly thermo-reversible hydrogel compositions have been noted in various chemical patents, indicating the broad interest in such materials. google.com

Driving Forces for Self-Assembly

The self-assembly of this compound is not driven by a single force but rather by a cooperative interplay of several non-covalent interactions. The primary contributors are the formation of hydrogen-bonding networks among the polar headgroups and the hydrophobic effect acting on the nonpolar alkyl tails.

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in stabilizing organized molecular structures. rsc.orguni-bayreuth.de The headgroup of this compound contains both an amide group (-CONH-) and a hydroxyl group (-OH), both of which are potent sites for hydrogen bonding. The amide group can act as a hydrogen bond donor (via the N-H) and an acceptor (via the C=O), while the hydroxyl group can also serve as both a donor and acceptor.

The principal driving force for the self-assembly of amphiphiles in water is the hydrophobic effect. nih.gov This effect describes the thermodynamic tendency of nonpolar moieties, like the dodecyl (C12) chain of this compound, to aggregate and minimize their exposure to water. This process is entropically favorable as it releases ordered water molecules from the hydration shells surrounding the individual alkyl chains. nih.gov

Characterization of Self-Assembled Architectures

To investigate the morphology, size, and dynamics of the self-assembled structures formed by this compound, a suite of characterization techniques would be employed.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques to visualize the morphology of self-assembled structures. For analogous long-chain amide gelators, these techniques have revealed the formation of various nano- and microstructures, including fibers, ribbons, and tubules.

TEM would provide high-resolution images of the individual self-assembled entities. It would be expected to show elongated fibrillar networks, which are characteristic of many low-molecular-weight gelators.

SEM would offer a three-dimensional perspective of the larger-scale structures, such as the interconnected network of fibers that form a gel.

| Microscopy Technique | Expected Observations for Self-Assembled this compound |

| TEM | Visualization of individual nanofibers or ribbons with diameters in the nanometer range. |

| SEM | Imaging of the three-dimensional, porous, self-assembled fibrillar network (SAFIN) in organogels. |

SAXS and SANS are essential for probing the structure of self-assembled systems at the nanoscale in their native (solvated) state. These techniques provide information about the size, shape, and internal arrangement of the aggregates.

SAXS is sensitive to variations in electron density and can be used to determine the cross-sectional shape and size of the fibrillar aggregates.

SANS , by utilizing isotopic substitution (e.g., deuterated solvents), can provide contrast variation to highlight different parts of the assembly, such as the core and the shell of a micelle or the gelator network within the solvent.

For a system like this compound, scattering data would likely be fitted to models for cylindrical or lamellar structures, consistent with fibrillar assemblies.

| Scattering Technique | Information Gained for this compound Assemblies |

| SAXS | Determination of the cross-sectional radius of gyration of fibers, and information on the packing of molecules. |

| SANS | Elucidation of the solvent penetration into the fibrillar network and the overall network structure. |

DLS is used to measure the hydrodynamic radius (Rh) and size distribution of particles or aggregates in solution. For this compound, DLS could be used to study the initial stages of aggregation and the formation of pre-gelation clusters. In a dilute solution, it might detect the presence of micelles or other small aggregates. As the concentration increases towards the critical gelation concentration, an increase in the hydrodynamic radius and polydispersity would be expected, indicating the formation of larger, more complex assemblies.

| DLS Parameter | Interpretation for this compound Solutions |

| Hydrodynamic Radius (Rh) | Provides the average size of the self-assembled aggregates in solution. |

| Polydispersity Index (PDI) | Indicates the breadth of the size distribution of the aggregates. |

Rheological Investigations of Formulations

Rheology is the study of the flow and deformation of matter. For formulations containing a self-assembling agent like this compound, rheology is crucial for understanding the mechanical properties of the resulting material, particularly if it forms a gel.

Viscosity Measurements: The viscosity of the solution is expected to increase significantly as the concentration of the amphiphile approaches and surpasses the critical gelation concentration, indicating the formation of a sample-spanning network.

Oscillatory Rheology: This technique provides information on the viscoelastic properties of the material. A gelled formulation would exhibit solid-like behavior, with the storage modulus (G') being greater than the loss modulus (G''). The frequency dependence of these moduli can give insights into the nature and strength of the gel network.

Thixotropy: Formulations based on self-assembled fibrillar networks often exhibit thixotropy, a time-dependent shear thinning property. This means the gel becomes fluid when subjected to shear stress (like shaking or stirring) and returns to a gel state upon standing. This is a key property for many applications.

| Rheological Test | Expected Outcome for this compound Gel |

| Flow Sweep | Shear-thinning behavior, where viscosity decreases with increasing shear rate. |

| Frequency Sweep | Storage modulus (G') higher than the loss modulus (G''), characteristic of a gel. |

| Strain Sweep | Identification of the linear viscoelastic region and the yield stress of the gel. |

Metal Ion Complexation and Chelation Chemistry

There is currently no specific research available on the metal ion complexation and chelation chemistry of this compound. The presence of the hydroxyl and amide groups suggests that the molecule could potentially act as a ligand for metal ions. The oxygen and nitrogen atoms possess lone pairs of electrons that could, in theory, coordinate with a metal center.

Binding Stoichiometry and Coordination Geometry Research

No studies have been identified that investigate the binding stoichiometry or coordination geometry of this compound with any metal ions. Such research would be necessary to determine the ratio in which the ligand binds to a metal and the three-dimensional arrangement of the resulting complex.

Ligand Design Principles

While the principles of ligand design are well-established in coordination chemistry, their specific application to this compound as a ligand has not been explored. The combination of a soft dodecyl chain and a hard N,O-donor headgroup could present interesting properties, but this remains speculative without experimental data.

Interactions with Interfaces and Surface Phenomena

The amphiphilic nature of this compound, with its distinct hydrophobic tail and hydrophilic head, strongly suggests it would exhibit surface-active properties. However, detailed studies on its behavior at various interfaces are absent from the scientific literature.

Adsorption at Liquid-Air and Liquid-Liquid Interfaces

No experimental data or research articles were found concerning the adsorption of this compound at liquid-air or liquid-liquid interfaces. Such studies would be crucial to understanding its potential as a surfactant, including its ability to lower surface tension and form micelles.

Interaction with Solid Surfaces

Information regarding the interaction of this compound with solid surfaces is not available. Research in this area would be valuable for applications such as surface modification, lubrication, or as a flotation agent.

Intermolecular Interactions with Macromolecules and Biopolymers

The potential for this compound to interact with macromolecules and biopolymers, driven by hydrophobic interactions and hydrogen bonding, is plausible. However, no specific research has been published to confirm or characterize these interactions. Such studies would be relevant for understanding its biological activity or its use in formulations with polymeric materials.

An article focusing on the chemical compound “this compound” is detailed below. The content is structured according to the provided outline and is based on available scientific information.

Interactions with Other Chemical and Biological Systems

Interactions with Macromolecular Systems

Specific research detailing the direct interactions of n-Dodecyl-2-hydroxypropanamide with proteins and enzymes is not extensively documented in publicly available literature. However, insights can be drawn from the broader class of molecules to which it belongs: the long-chain N-acyl amino acids (NAAAs).

NAAAs are recognized as a diverse class of endogenous signaling lipids. nih.govmdpi.com Their characteristic amphiphilic structure, consisting of a hydrophilic amino acid or derivative headgroup and a long, lipophilic acyl tail, facilitates interactions with a variety of proteins. nih.gov Studies on different NAAAs have demonstrated that they can act as modulators for complex proteins such as G protein-coupled receptors (GPCRs) and various ion channels, though these interactions are often of low affinity. nih.gov The specificity of these interactions is believed to be dictated by the chemical nature of both the headgroup and the acyl chain.

The metabolism of NAAAs points to direct and specific interactions with enzymes. For instance, fatty acid amide hydrolase (FAAH) is a key enzyme that catalyzes the breakdown (hydrolysis) of many NAAAs, separating the acyl chain from the amino acid headgroup. nih.govmdpi.comelifesciences.org Conversely, the biosynthesis of these molecules is mediated by N-acyl amino acid synthases, which catalyze the formation of the amide bond. asm.orguniprot.orgresearchgate.net

While no specific protein targets have been identified for this compound, its structural similarity to other NAAAs suggests it would likely interact with enzymes responsible for its formation and degradation. Its amphiphilic nature also implies potential interactions with proteins embedded within cellular membranes.

Table 1: General Classes of Proteins Known to Interact with Long-Chain N-Acyl Amino Acids

| Protein Class | Type of Interaction | General Example | Citation |

|---|---|---|---|

| Receptors | Activity Modulation | G Protein-Coupled Receptors (GPCRs) | nih.gov |

| Ion Channels | Ion Flow Modulation | Various ion channels | nih.gov |

| Catabolic Enzymes | Substrate Hydrolysis | Fatty Acid Amide Hydrolase (FAAH) | nih.govmdpi.comelifesciences.org |

| Anabolic Enzymes | Substrate Synthesis | N-Acyl Amino Acid Synthases | asm.orguniprot.orgresearchgate.net |

This table is illustrative, based on the properties of the broader NAAA class, as specific interaction data for this compound is not available.

There is a lack of specific studies investigating the interaction between this compound and lipid systems like liposomes and biological membranes. Nevertheless, its molecular structure provides a solid foundation for predicting its behavior. As an amphiphilic molecule, it features a polar 2-hydroxypropanamide headgroup and a nonpolar n-dodecyl tail. This dual characteristic is typical of surfactants and other molecules that readily interact with lipid bilayers.

The hydrophobic dodecyl tail is expected to penetrate the nonpolar core of the lipid membrane, driven by hydrophobic interactions. Simultaneously, the polar headgroup would likely remain at the interface with the aqueous environment, where it can form hydrogen bonds with the polar headgroups of phospholipids (B1166683) and water molecules. acs.orgplos.org The extent and nature of this interaction would be influenced by several factors, including the length of the alkyl chain, the structure of the headgroup, and the composition of the lipid membrane itself. nih.gov

Research on other N-acyl amino acids has demonstrated their capacity for self-assembly and incorporation into liposomes, which can alter the physical properties of these vesicles, such as their stability and permeability. acs.org For example, N-palmitoyl GABA has been shown to form stable unilamellar vesicles when mixed with dipalmitoylphosphatidylcholine (DPPC). acs.org It is conceivable that this compound could exhibit similar properties, potentially modifying the fluidity, thickness, and phase behavior of lipid membranes upon incorporation.

Table 2: Predicted Factors Influencing the Membrane Interaction of this compound

| Factor | Predicted Influence on Interaction | Citation |

|---|---|---|

| Molecular Properties | ||

| n-Dodecyl Chain (Hydrophobic Tail) | Inserts into the lipid core, influencing membrane stability. | plos.org |

| 2-Hydroxypropanamide (Hydrophilic Head) | Interacts with polar lipid headgroups at the membrane surface. | acs.org |

| Membrane Properties | ||

| Lipid Bilayer Thickness | The length of the dodecyl chain is suitable for significant interaction with the membrane leaflet. | nih.gov |

| Membrane Fluidity / Packing | Incorporation of the molecule could alter the packing and fluidity of the lipid chains. | mdpi.com |

This table is based on established principles of amphiphile-membrane interactions, as direct experimental data for this compound is unavailable.

No scientific literature or technical data was found regarding the compatibility, miscibility, or blending characteristics of this compound with polymeric materials. To determine its compatibility with any given polymer, empirical studies would be necessary.

From a theoretical standpoint, the miscibility of this compound with a polymer would be dictated by the intermolecular forces between the two components. Its structure presents both polar (amide and hydroxyl groups) and nonpolar (long alkyl chain) regions.

Interaction with Polar Polymers: The polar groups could facilitate miscibility with polar polymers (e.g., those containing hydroxyl, amide, or ester groups) through hydrogen bonding.

Interaction with Nonpolar Polymers: The nonpolar dodecyl tail could promote compatibility with nonpolar polymers (e.g., polyolefins) via van der Waals forces.

The dual chemical nature of the molecule could also lead to complex phase behaviors or incompatibility if the self-association of either the polymer or this compound is energetically more favorable than their interaction with each other. For context, a related N-acyl amino acid, N-lauroyllysine, is known for its poor compatibility with aqueous systems, which can present challenges when formulating it with water-soluble or water-containing polymers like hydrogels. google.com However, without direct experimental evidence, any statements on the polymer compatibility of this compound remain speculative.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amide Functionality

The amide group, while generally stable, can undergo several important reactions, including hydrolysis and N-substitution, which alter the core structure of the molecule.

Amide bonds are significantly more stable toward hydrolysis than ester bonds. acs.org However, under acidic or basic conditions, the hydrolysis of n-Dodecyl-2-hydroxypropanamide to yield dodecylamine (B51217) and lactic acid can be achieved. ambeed.com The reaction is typically irreversible and requires forcing conditions. researchgate.net

The kinetics of amide hydrolysis are pH-dependent, exhibiting distinct regions of acid-catalyzed, base-promoted, and neutral (water-assisted) mechanisms. researchgate.netacs.org For N-substituted amides, the rate of hydrolysis is influenced by the electronic and steric nature of the substituents on the nitrogen atom. acs.orgacs.org In base-catalyzed hydrolysis, the reaction is promoted by a full equivalent of a base like hydroxide (B78521) ion, which performs a nucleophilic attack on the carbonyl carbon. ambeed.comresearchgate.net Acid-catalyzed hydrolysis involves the initial protonation of the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. acs.org

Kinetic studies on model compounds like N-methylacetamide (NMA) in high-temperature water show that the reaction is first-order with respect to both the amide and water. researchgate.net The activation energies for the different hydrolytic mechanisms vary significantly, indicating different transition states and rate-determining steps.

Table 1: Activation Energies for Hydrolysis Mechanisms of a Model N-Substituted Amide (N-methylacetamide) This table presents data for a model compound to illustrate typical kinetic parameters for N-substituted amide hydrolysis.

| Catalytic Condition | Mechanism | Estimated Activation Energy (Ea) (kJ/mol) | Reference |

| High pH | Base-Catalyzed | 21 | researchgate.net |

| Low pH | Acid-Catalyzed | 31 | researchgate.net |

| Near-Neutral pH | Water-Assisted | 99 | researchgate.net |

For this compound, the long dodecyl chain would impart significant steric hindrance and lipophilicity, which could influence hydrolysis rates compared to smaller model amides. arkat-usa.org

As a secondary amide, the nitrogen atom of this compound is a site for substitution reactions, leading to the formation of tertiary amides. While amides are generally poor nucleophiles, various catalytic systems have been developed to facilitate their N-alkylation and N-arylation. thieme-connect.deresearchgate.net

Methods for N-alkylation include:

Copper-Catalyzed Alkylation: The use of a copper catalyst with a mild base and an oxidant can promote the cross-coupling of secondary amides with alkylboronic acids for monoalkylation. thieme-connect.de

Iridium-Catalyzed Alkylation: N-Heterocyclic carbene-phosphine iridium complexes are highly effective catalysts for the N-monoalkylation of amides using alcohols as the alkylating agents via a hydrogen transfer mechanism. thieme-connect.de

Use of Alkylating Reagents: Trialkyl phosphates and quaternary ammonium (B1175870) salts serve as effective, easy-to-handle reagents for the monoselective N-alkylation of amides with high functional group tolerance. thieme-connect.de

These reactions would convert the secondary amide in this compound into a tertiary amide, which would alter its hydrogen-bonding capabilities and physicochemical properties.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group on the propanamide portion of the molecule is a key site for derivatization through esterification, etherification, oxidation, and reduction reactions.

Esterification: The secondary alcohol can be readily converted into an ester by reaction with carboxylic acids, acid chlorides, or anhydrides. A patent describes a process where ammonium lactate (B86563) is reacted with dodecanol (B89629) to form an ester, demonstrating the feasibility of ester formation at the hydroxyl position. researchgate.net This reaction is typically catalyzed by an acid or a coupling agent.

Etherification: The synthesis of ethers from the secondary hydroxyl group can be accomplished through several strategies:

Acid-Catalyzed Dehydration: This classic method can be used to form symmetrical ethers, but for unsymmetrical ethers, careful control of reaction conditions is necessary to avoid side reactions, especially with secondary alcohols which can form carbocations. organic-chemistry.org

Williamson-Type Synthesis: This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a halogenated derivative (R'-X). enamine.net

Iron-Catalyzed Etherification: Environmentally benign iron(III) triflate can catalyze the direct dehydrative etherification of secondary alcohols to form both symmetrical and unsymmetrical ethers. nih.gov

Reductive Etherification: A newer method involves the reaction of an alcohol and an aldehyde with a phosphine (B1218219) in the presence of acid, which proceeds through an α-(alkoxyalkyl)phosphonium salt intermediate to yield an ether upon hydrolysis. wikipedia.org

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding an N-dodecyl-2-oxopropanamide derivative. The challenge lies in achieving selective oxidation of the alcohol without affecting the amide group. researchgate.net Several modern oxidation methods are known for their mild conditions and high chemoselectivity, making them suitable for this transformation on a polyfunctional molecule.

Table 2: Reagents for Selective Oxidation of Secondary Alcohols to Ketones

| Reagent/System | Description | Reference |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that oxidizes secondary alcohols to ketones under mild, neutral conditions, with high tolerance for functional groups like amides. enamine.netwikipedia.org | |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base. It is known for its mild conditions and compatibility with acid-sensitive functional groups. wikipedia.org | |

| TEMPO-Catalyzed Oxidation | Utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., hypochlorite). It is highly selective for oxidizing alcohols. nih.govresearchgate.net |

A patent from 1947 specifically describes the vapor-phase oxidation of N,N-dialkyl lactamides to the corresponding pyruvamides (keto amides) using an oxidation catalyst at high temperatures (350-500 °C), confirming the feasibility of this transformation. google.com

Reduction: The amide functionality is reducible to an amine. This transformation is significant as it converts the amide into a secondary amine, N-(2-hydroxypropyl)dodecylamine. This requires powerful reducing agents as amides are relatively unreactive.

Lithium Aluminum Hydride (LiAlH₄): This is a classic and potent reagent for the reduction of amides to amines. ambeed.com

Catalytic Reduction: More modern and chemoselective methods have been developed, including nickel-catalyzed reductions using silanes as the reducing agent, which are tolerant of other functional groups like esters. researchgate.netnih.gov Other effective systems include the use of triflic anhydride (B1165640) for amide activation followed by reduction with sodium borohydride, or catalysis by well-defined cobalt or iridium complexes. researchgate.netgoogle.com

Modifications of the Dodecyl Chain

The long, saturated dodecyl chain is the least reactive part of the molecule. However, it can be functionalized to introduce new properties. While reactions like free-radical halogenation are possible on alkanes, they often lack selectivity and are not ideal for complex molecules. More practical strategies can be inferred from modifications of similar long-chain surfactants.

One such strategy is the Mannich reaction . In studies on sodium dodecyl sulfate (B86663) (SDS), the alkyl chain was functionalized by reacting SDS with formaldehyde (B43269) and diethanolamine. organic-chemistry.orgescholarship.org This reaction introduces an amino alcohol functionality onto the alkyl chain. A similar approach could potentially be applied to this compound to introduce new polar groups along the C12 chain, thereby modifying its surfactant properties. organic-chemistry.org

Another approach involves using the dodecyl group to modify other structures. For instance, lignin (B12514952) has been modified by reacting it with dodecyl glycidyl (B131873) ether to incorporate the lipophilic long alkyl chain, followed by sulfonation to create an anionic surfactant. researchgate.net This demonstrates a strategy where a dodecyl-containing building block is used to impart surface activity to a larger molecule.

Functionalization at the Alkyl Terminus

The chemical modification of the terminal methyl group (the ω-position) of the dodecyl chain in this compound is a significant synthetic challenge due to the inert nature of C(sp³)–H bonds in alkanes. Direct and selective functionalization of this terminal position without affecting other methylene (B1212753) groups along the chain requires sophisticated catalytic systems that are often substrate-specific and may not be directly reported for this exact molecule.

However, general strategies for the terminal functionalization of long-chain alkanes and fatty acid derivatives can be considered as theoretically applicable. These methods typically involve transition-metal-catalyzed C–H activation. For instance, palladium-catalyzed reactions have been developed for the arylation of terminal methyl groups, although this often requires a directing group to be placed strategically within the molecule to guide the catalyst to the desired position. nih.gov Such directing groups, which might include specific amides or esters, are not inherent to the this compound structure, necessitating complex, multi-step modifications to install them first.

Another theoretical approach is terminal oxidation to introduce a hydroxyl or carboxylic acid group, which could then serve as a handle for further derivatization. This would transform the monofunctional amide into an α,ω-bifunctional molecule, significantly expanding its utility in polymer synthesis or surface grafting. Hydroboration-isomerization of related long-chain olefins to terminal alcohols is a known strategy, but applying this concept to a pre-existing saturated chain is not feasible. uantwerpen.be Therefore, achieving terminal functionalization would more practically involve starting with a terminally functionalized C12 fatty acid (e.g., 12-hydroxydodecanoic acid) and then amidating it with 2-hydroxypropanamine.

Introduction of Unsaturation or Branches

A more direct and widely practiced strategy for modifying the alkyl chain of this compound is to incorporate unsaturation or branching during its synthesis. This is achieved by selecting a fatty acid precursor that already contains the desired structural motif.

Introduction of Unsaturation: Unsaturated derivatives can be synthesized by replacing the saturated dodecanoyl (lauroyl) group with an unsaturated acyl group. For example, using oleoyl (B10858665) chloride (derived from oleic acid, a C18:1 fatty acid) in the acylation reaction with 2-hydroxypropanamine would yield n-(Octadec-9-en-1-yl)-2-hydroxypropanamide. This introduces a cis-double bond into the alkyl chain, which can significantly alter the molecule's physical properties, such as lowering its melting point and modifying its packing behavior in aggregates. This approach is analogous to the synthesis of unsaturated N-acylethanolamines, which is achieved through the lipase-catalyzed N-acylation of ethanolamine (B43304) with unsaturated fatty acids. semanticscholar.org

Introduction of Branches: Branched-chain derivatives are accessible by using branched-chain fatty acids as the starting material. The catabolism of branched-chain amino acids like valine and isoleucine can produce primers such as propionyl-CoA for fatty acid synthesis, leading to odd-chain and branched-chain fatty acids in biological systems. plos.org Synthetically, branched-chain carboxylic acids can be produced through various organic chemistry methods. For instance, using 13-methyltetradecanoic acid (an iso-C15 fatty acid) to acylate 2-hydroxypropanamine would result in n-(13-Methyltetradecyl)-2-hydroxypropanamide. The synthesis of a similar compound, N-(13-methyltetradecanoyl)alanine methyl ester, has been reported in studies of N-acylated amino acids from marine bacteria, confirming the viability of this synthetic route. beilstein-journals.org

The table below outlines potential derivatives of this compound synthesized from modified fatty acid precursors.

| Precursor Fatty Acid | IUPAC Name of Fatty Acid | Resulting Derivative Name | Type of Modification |

| Oleic Acid | (Z)-Octadec-9-enoic acid | n-(Octadec-9-en-1-yl)-2-hydroxypropanamide | Unsaturation |

| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | n-(Octadeca-9,12-dien-1-yl)-2-hydroxypropanamide | Polyunsaturation |

| 13-Methyltetradecanoic Acid | 13-Methyltetradecanoic acid | n-(13-Methyltetradecyl)-2-hydroxypropanamide | Branching (iso-form) |

Synthesis of Functionalized Derivatives for Specific Applications

The derivatization of this compound and related N-acylalanines is often driven by the pursuit of specific functional properties, particularly in agrochemicals, materials science, and biomedicine.

Agrochemicals: Research has shown that N-acylalaninate structures are valuable toxophores in fungicides. mdpi.com By conjugating different heterocyclic moieties to the N-acylalanine backbone, novel fungicides can be developed. For example, derivatives where the dodecyl group is replaced by a heterocyclic carbonyl group, such as 1,2,3-thiadiazole-5-carbonyl, have been synthesized and tested for antifungal activity against pathogens like Botrytis cinerea. mdpi.com Similarly, conjugates of phenazine-1-carboxylic acid (a natural pesticide) with N-phenylalanine esters have been synthesized to improve phloem mobility and enhance antifungal activity. mdpi.com This strategy involves creating an amide linkage between the pesticide molecule and the amino acid derivative.

Materials Science: N-acyl amino acids, including N-lauroyl-alanine (a close analogue), are used as structure-directing agents in the synthesis of advanced materials. Their amphiphilic nature allows them to form micelles and other supramolecular structures that can act as templates for the formation of mesoporous silica (B1680970). researchgate.net By varying the chain length or the amino acid headgroup, the resulting silica can be tailored to have different pore sizes and structures (e.g., hexagonal or cubic phases), which are valuable for applications in catalysis, drug delivery, and separation science. researchgate.net

Biomedical Research: In biomedical contexts, derivatization is used to enhance the detectability or activity of molecules. For instance, attaching a fluorescent tag like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to the amine group (prior to acylation) or a chromophore to the alkyl chain terminus (if functionalized) could facilitate tracking in biological systems. libretexts.org While not directly reported for this compound, the general principle of derivatization for enhanced analysis is well-established for amino acids and lipids. numberanalytics.comacademicjournals.org

The following table summarizes examples of functionalized derivatives based on the N-acylalanine scaffold and their intended applications.

| Derivative Class | Synthetic Strategy | Intended Application |

| N-(heterocyclic-carbonyl)-alaninates | Acylation of an alanine (B10760859) ester with a heterocyclic carboxylic acid chloride. mdpi.com | Fungicides |

| Phenazine-1-carboxylic acid-N-phenylalanine conjugates | Amide coupling between phenazine-1-carboxylic acid and an N-phenylalanine ester. mdpi.com | Phloem-mobile fungicides |

| N-acylalanines as templates | Self-assembly in the presence of a silica precursor (e.g., TEOS). researchgate.net | Synthesis of mesoporous silica |

Environmental Fate and Degradation Mechanisms

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of a chemical compound refers to its ability to resist reaction with water. This process can be influenced by factors such as pH, temperature, and the presence of catalysts. For amides like n-Dodecyl-2-hydroxypropanamide, hydrolysis would typically involve the cleavage of the amide bond, yielding a carboxylic acid (2-hydroxypropanoic acid, also known as lactic acid) and an amine (dodecylamine).

However, without specific experimental data, the rate and extent of hydrolysis for this compound under various environmental conditions remain undetermined. Standardized testing protocols, such as the OECD 111 Guideline, are often used to determine these parameters, but results for this compound have not been identified.

Microbial Degradation and Biotransformation Mechanisms

Microbial degradation is a key process in the environmental breakdown of organic compounds. Microorganisms, such as bacteria and fungi, can use chemical substances as a source of carbon and energy, leading to their transformation and often complete mineralization into carbon dioxide, water, and inorganic salts.

The structure of this compound, with its long alkyl chain and amide linkage, suggests it could be susceptible to microbial attack. The biotransformation of such a molecule could proceed through various pathways, including:

Oxidation of the alkyl chain: Microorganisms may initiate degradation by oxidizing the dodecyl chain.

Amide hydrolysis: Enzymatic hydrolysis of the amide bond is a common biotransformation pathway.

High partition coefficients (log Kow) can be an indicator of a compound's tendency to accumulate in the fatty tissues of organisms and adsorb to soil and sediments. This can reduce its bioavailability for microbial degradation and increase its persistence in the environment.

Photodegradation Processes

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. The rate and significance of photodegradation depend on the compound's ability to absorb light at relevant wavelengths and the presence of other substances that can act as photosensitizers. Without specific studies on the photochemical properties of this compound, its susceptibility to direct or indirect photolysis in the environment is unknown.

Research on Environmental Transformation Products

The degradation of a parent compound can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles. Identifying these products is crucial for a complete understanding of a chemical's environmental impact. Currently, there is a lack of published research specifically identifying the environmental transformation products of this compound.

Advanced Research Applications Non Clinical, Non Specific Properties

Design of Smart and Responsive Materials

Smart and responsive materials are engineered to react to external stimuli in a controlled and predictable manner. These materials are at the forefront of innovation in various technological fields. However, a review of the current scientific literature does not indicate that n-Dodecyl-2-hydroxypropanamide has been utilized in the design or synthesis of such materials.

Self-Healing Systems Research

Self-healing materials possess the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. Extensive searches of research databases and scientific publications did not yield any studies or reports where this compound is a component in the formulation of self-healing systems.

Stimuli-Responsive Gels and Colloids

Stimuli-responsive gels and colloids are materials that undergo significant changes in their physical properties in response to environmental triggers such as temperature, pH, or light. At present, there is no available research to suggest the incorporation or application of this compound in the development of stimuli-responsive gels and colloids.

Components in Emulsion and Dispersion Stabilization Systems

The molecular structure of this compound, featuring both a hydrophilic hydroxy-amide head and a long hydrophobic dodecyl tail, makes it a candidate for surfactant applications. Surfactants are crucial in the formation and stabilization of emulsions and dispersions, which are ubiquitous in various industrial products and processes.

Research into bio-based surfactants has highlighted the potential of this compound in stabilizing emulsions. rsc.orgresearchgate.net Amide-based surfactants, in general, are noted for their enhanced stability compared to ester-based counterparts due to the resonance-stabilized amide bond, which is more resistant to hydrolysis. rsc.org This chemical stability allows them to perform well in both alkaline and acidic conditions. rsc.org The presence of hydrogen bonding capabilities in their molecular structure also contributes to their effectiveness as emulsifying and thickening agents. rsc.org

In experimental settings, the capability of this compound to stabilize emulsions has been tested. rsc.org The following table summarizes the conditions used in these emulsion stability tests.

| Parameter | Condition |

| Preparation Method | 1. Heating of oil and water phases to 50 °C. 2. Vigorous stirring of the continuous phase (1600 rpm). 3. Gradual addition of the dispersed phase. |

| Emulsion Type Verification | A drop of the resulting emulsion is added to water. |

This table illustrates the general methodology used to assess the emulsion stabilization properties of surfactants like this compound.

Applications in Chemical Separations and Purification Processes

The unique properties of surfactants are not only useful for creating stable mixtures but can also be harnessed for separation and purification processes.

Extraction Reagents

While surfactants can be used in various extraction techniques, there is currently no specific research available that details the use of this compound as an extraction reagent in chemical separation processes.

Role in Non-Aqueous Solvent Systems and Ionic Liquids

The use of non-aqueous solvent systems is critical in various chemical processes, particularly in biocatalysis, to enhance the solubility of non-polar substrates and shift reaction equilibria. These systems can include organic solvents, ionic liquids, and supercritical fluids. While the specific behavior and application of this compound within these systems are not extensively documented in publicly available research, its amphiphilic molecular structure, containing both a long alkyl chain and a hydrophilic amide and hydroxyl group, suggests potential as a surfactant or emulsifier in such environments.

Catalyst or Catalytic Support Research

The investigation of novel catalysts and catalytic supports is a cornerstone of green chemistry and efficient chemical synthesis. Catalysts accelerate chemical reactions without being consumed, while supports can enhance catalyst stability, activity, and recyclability. The molecular structure of this compound, with its functional groups (amide and hydroxyl), could theoretically allow it to act as a ligand for metal catalysts or as a phase-transfer catalyst.

Despite this potential, a comprehensive search of scientific literature did not reveal specific research where this compound has been successfully employed as either a primary catalyst or a catalytic support. The field of catalysis is vast, with continuous exploration of new molecular entities, but as of now, the catalytic properties of this specific compound remain an area with limited to no published research.

Future Research Directions and Emerging Paradigms for N Dodecyl 2 Hydroxypropanamide

Integration with Nanotechnology and Nanoscience

The self-assembling properties of n-Dodecyl-2-hydroxypropanamide make it an excellent candidate for integration into the realm of nanotechnology and nanoscience. Future research will likely focus on harnessing its molecular architecture for the creation of novel nanomaterials and functional nanosystems.

One promising avenue is the use of this compound in the formulation of nanoemulsions for advanced drug delivery. ijpsjournal.comnih.govresearchgate.netnih.govresearchgate.net The small droplet size and high surface area of nanoemulsions can enhance the solubility and bioavailability of hydrophobic drugs. ijpsjournal.comnih.gov Research could focus on optimizing this compound-stabilized nanoemulsions for targeted delivery to specific cells or tissues, potentially by modifying the hydrophilic headgroup for specific receptor binding.

Furthermore, this compound can be explored for the functionalization of nanoparticles , such as quantum dots (QDs). nih.govosti.govmit.eduresearchgate.net Its amphiphilic nature could allow it to act as a capping agent, preventing aggregation and improving the dispersibility of QDs in aqueous environments for applications in cellular imaging and biosensing. nih.gov The hydroxyl group and amide linkage offer potential sites for further chemical modification, enabling the attachment of biomolecules for targeted applications. nih.gov

Another area of interest is the use of this compound as a structure-directing agent in the templated synthesis of nanomaterials . nih.gov The self-assembled structures of this molecule, such as micelles or liquid crystalline phases, could serve as templates for the synthesis of porous materials with controlled pore sizes and morphologies, which are valuable in catalysis and separation technologies. nih.gov

| Potential Nanotechnology Application | Key Feature of this compound |

| Nanoemulsion-based Drug Delivery | Amphiphilicity, ability to stabilize oil-in-water emulsions |

| Nanoparticle Functionalization | Surface activity, potential for chemical modification |

| Templated Synthesis of Nanomaterials | Self-assembly into ordered structures |

Exploration of Bio-Inspired Architectures

Nature provides a rich source of inspiration for the design of complex and functional materials. The principles of molecular self-assembly observed in biological systems can be mimicked to create novel materials with unique properties. Future research will likely explore the potential of this compound in the construction of bio-inspired and biomimetic hierarchical structures . nih.govresearchgate.netrsc.orgnih.govresearchgate.net

Drawing inspiration from the self-assembly of peptides and other biological amphiphiles, researchers can investigate the formation of complex, multi-scale structures from this compound. nih.govnih.gov By carefully controlling environmental conditions such as concentration, temperature, and solvent properties, it may be possible to guide the self-assembly of this molecule into hierarchical structures, from simple micelles to more complex liquid crystalline phases. rsc.org These ordered structures could find applications in areas such as tissue engineering and regenerative medicine. nih.gov

The chiral center in the 2-hydroxypropanamide headgroup introduces the possibility of forming chiral superstructures. This is a key feature of many biological systems, and the ability to control chirality at the nanoscale is a significant goal in materials science. Future work could focus on understanding how the molecular chirality of this compound translates to the macroscopic chirality of its self-assembled architectures.

Sustainable Chemistry and Circular Economy Aspects

The principles of sustainable chemistry and the concept of a circular economy are becoming increasingly important in the chemical industry. Future research on this compound will likely be guided by these principles, focusing on environmentally benign synthesis and end-of-life considerations.

A key area of investigation will be the development of sustainable synthesis routes for this compound. This includes the use of renewable feedstocks and biocatalysis. nih.govrsc.org For instance, the dodecyl tail could be derived from fatty acids obtained from plant oils, and the 2-hydroxypropanamide headgroup could potentially be synthesized from bio-based lactic acid. Enzymatic synthesis methods could also be explored to reduce the use of harsh reagents and minimize waste generation.

The biodegradability of this compound is another critical aspect for its environmental footprint. Studies on the ultimate biodegradability of this compound will be essential to ensure that it does not persist in the environment. Research has shown that similar saccharide-based surfactants can be readily biodegradable. researchgate.net Investigating the degradation pathways and the nature of the degradation products will be crucial. bohrium.com

Incorporating this compound into a circular economy model would involve considering its entire life cycle, from production to disposal. This could involve designing processes for its efficient recovery and reuse from waste streams, or ensuring its complete and safe biodegradation back into the ecosystem.

| Sustainability Aspect | Research Focus |

| Synthesis | Utilization of renewable feedstocks, enzymatic catalysis |

| End-of-Life | Biodegradability studies, identification of degradation products |

| Circular Economy | Recovery and reuse strategies, life cycle assessment |

Advanced Characterization Techniques for Dynamic Systems

The self-assembly of this compound is a dynamic process, and understanding the kinetics and thermodynamics of these systems requires sophisticated characterization techniques. Future research will leverage a suite of advanced analytical methods to probe the structure and dynamics of its assemblies in real-time and at multiple length scales.

In-situ monitoring techniques will be crucial for understanding the self-assembly pathways. For example, in-situ spectroscopic ellipsometry could be used to monitor the formation of thin films and adsorbed layers of this compound at interfaces. nih.gov

The combination of Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) will provide detailed structural information about the size, shape, and internal structure of the self-assembled aggregates in solution. nih.govnih.govresearchgate.net Contrast variation in SANS, by using deuterated solvents, can be particularly powerful for elucidating the core-shell structure of micelles or vesicles. nih.gov

Cryo-electron microscopy (cryo-EM) will offer direct visualization of the self-assembled structures in their native, hydrated state. This technique can provide high-resolution images of micelles, vesicles, and other complex morphologies, complementing the ensemble-averaged information obtained from scattering techniques.

| Characterization Technique | Information Gained |

| In-situ Spectroscopic Ellipsometry | Real-time monitoring of film formation and interfacial behavior |

| SAXS/SANS | Size, shape, and internal structure of self-assembled aggregates |

| Cryo-Electron Microscopy | Direct visualization of aggregate morphology |

Multi-Scale Modeling and Simulation Approaches

Computational modeling and simulation are indispensable tools for understanding the molecular-level interactions that govern the self-assembly of amphiphilic molecules. Future research on this compound will greatly benefit from multi-scale modeling approaches to bridge the gap between molecular behavior and macroscopic properties.

Dissipative Particle Dynamics (DPD) simulations can be employed to study the large-scale self-assembly of this compound into micelles and other complex phases. nih.govnih.govrsc.orgrsc.org DPD is a coarse-grained simulation method that allows for the investigation of larger systems and longer timescales than are accessible with fully atomistic simulations. nih.gov

Hybrid atomistic/coarse-grained (AA/CG) models offer a powerful approach to combine the accuracy of atomistic simulations with the efficiency of coarse-grained models. nih.govresearchgate.netnih.govscispace.comrsc.org In such models, regions of specific interest, such as the interface of a micelle, can be modeled with atomistic detail, while the surrounding solvent and the hydrophobic tails can be represented by coarse-grained beads. nih.govnih.gov